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Compound of Interest

3-Chloro-4-methyl-7-
Compound Name:
hydroxycoumarin

Cat. No.: B041647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methyl-
7-hydroxycoumarin, a significant heterocyclic compound with applications in chemical
synthesis and as a fluorescent probe.[1] The strategic placement of a chloro group at the 3-
position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly
influences the molecule's electronic and steric properties. This document outlines the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supported by detailed experimental protocols and structural elucidation.

Molecular Structure and Properties

e IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one[1]

Synonyms: 3-Chloro-4-methylumbelliferone[2]

CAS Number: 6174-86-3[2][3]

Molecular Formula: C10H7CIlO3[2][3]

Molecular Weight: 210.61 g/mol [2][3]

Appearance: Solid[3]
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e Melting Point: 240-244 °C[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Chloro-4-methyl-7-
hydroxycoumarin. While direct, comprehensive spectral data for this specific molecule is not
readily available in all public databases, the expected values are presented based on available
spectral information and analysis of closely related coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Chloro-4-methyl-7-hydroxycoumarin, the expected *H and 3C NMR spectral
data in a solvent like DMSO-de are detailed below.

Table 1: Predicted *H NMR Spectral Data for 3-Chloro-4-methyl-7-hydroxycoumarin

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.5 Singlet 1H 7-OH
~7.6 Doublet 1H H-5
~6.8 Doublet 1H H-6
~6.7 Singlet 1H H-8
~2.4 Singlet 3H 4-CHs

Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based
on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling
constants would require experimental determination.

Table 2: Predicted 3C NMR Spectral Data for 3-Chloro-4-methyl-7-hydroxycoumarin
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Chemical Shift (6, ppm) Assignment
~161 Cc-7
~160 C-2
~155 C-9
~153 C-14
~126 C-5
~113 C-3
~112 C-6
~111 C-10
~102 C-8
~18 4-CHs

Note: The assignments are based on the known 3C NMR data for 7-hydroxy-4-
methylcoumarin, with expected shifts due to the C-3 chloro substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state
IR spectrum of 3-Chloro-4-methyl-7-hydroxycoumarin is expected to show characteristic
absorption bands.

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methyl-7-hydroxycoumarin
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)
~3100 Medium C-H stretch (aromatic)
~2950 Weak C-H stretch (methyl)
~1720 Strong C=0 stretch (lactone)
1620 - 1500 Medium C=C stretch (aromatic ring)
~1400 Medium C-H bend (methyl)

~1280 Medium C-0O stretch (lactone)
~1150 Medium C-O stretch (phenol)

~850 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering structural clues. For 3-Chloro-
4-methyl-7-hydroxycoumarin, the electron ionization (EI) mass spectrum is expected to show
a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methyl-7-hydroxycoumarin

m/z Relative Intensity Assignment

[M]*/ [M+2]* (due to 3CI/7Cl

210/212 High ]

isotopes)
182/184 Medium [M-COJ*
153 Medium [M-CO-CII*

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-methyl-7-hydroxycoumarin in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds). Add a small amount
of tetramethylsilane (TMS) as an internal reference (& = 0.00 ppm).

e 1H NMR Acquisition:

o Pulse Program: Standard single pulse.

[e]

Spectral Width: 0-12 ppm.

o

Acquisition Time: 3-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

e 13C NMR Acquisition:

o

Pulse Program: Standard proton-decoupled pulse program.

[¢]

Spectral Width: 0-200 ppm.

o

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3-Chloro-4-methyl-7-hydroxycoumarin with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet-forming die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The typical scanning range is 4000-400 cm~2.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

e Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and

significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 3-Chloro-4-methyl-7-hydroxycoumarin.
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Spectral Analysis Workflow for 3-Chloro-4-methyl-7-hydroxycoumarin
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Caption: Workflow for the synthesis, purification, and spectral analysis of 3-Chloro-4-methyl-7-
hydroxycoumarin.

This guide provides a comprehensive overview of the spectral characteristics of 3-Chloro-4-
methyl-7-hydroxycoumarin. The presented data and protocols are intended to assist
researchers in the identification, characterization, and quality control of this compound in

various scientific and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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